(4-(Anthracen-9-yl)phenyl)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

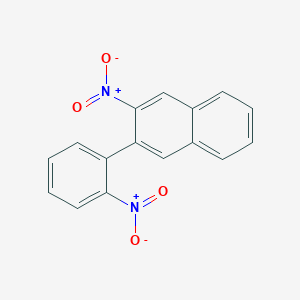

El ácido (4-(antracen-9-il)fenil)borónico es un compuesto orgánico con la fórmula molecular C20H15BO2. Es un derivado del ácido borónico donde el grupo ácido borónico está unido a un anillo fenilo, que está aún más sustituido con una porción de antraceno en la posición 9.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El ácido (4-(antracen-9-il)fenil)borónico se puede sintetizar mediante una reacción de acoplamiento de Suzuki-Miyaura. Esta reacción implica el acoplamiento de un haluro de arilo con un ácido borónico en presencia de un catalizador de paladio y una base. Las condiciones generales de la reacción incluyen el uso de un catalizador de paladio como Pd(PPh3)4, una base como K2CO3 y un solvente como tolueno o etanol. La reacción se lleva a cabo típicamente bajo una atmósfera inerte a temperaturas elevadas .

Métodos de producción industrial

La escalabilidad de esta reacción la hace adecuada para aplicaciones industriales .

Análisis De Reacciones Químicas

Tipos de reacciones

El ácido (4-(antracen-9-il)fenil)borónico experimenta varios tipos de reacciones químicas, incluyendo:

Acoplamiento de Suzuki-Miyaura: Esta es la reacción principal utilizada para su síntesis e implica la formación de enlaces carbono-carbono.

Oxidación: El grupo ácido borónico se puede oxidar para formar el fenol correspondiente.

Sustitución: La porción de antraceno puede sufrir reacciones de sustitución electrófila.

Reactivos y condiciones comunes

Acoplamiento de Suzuki-Miyaura: Catalizadores de paladio (por ejemplo, Pd(PPh3)4), bases (por ejemplo, K2CO3) y solventes (por ejemplo, tolueno, etanol).

Oxidación: Agentes oxidantes como el peróxido de hidrógeno o el periodato de sodio.

Sustitución: Electrófilos como halógenos o grupos nitro.

Principales productos formados

Acoplamiento de Suzuki-Miyaura: Formación de compuestos biarílicos.

Oxidación: Formación de fenoles.

Sustitución: Formación de derivados de antraceno sustituidos.

Aplicaciones Científicas De Investigación

El ácido (4-(antracen-9-il)fenil)borónico tiene varias aplicaciones de investigación científica:

Electrónica orgánica: Se utiliza en el desarrollo de diodos orgánicos emisores de luz (OLED) debido a sus propiedades fotofísicas.

Ciencia de los materiales: Se emplea en la síntesis de nuevos materiales con propiedades electrónicas únicas.

Sensores químicos: Se utiliza en el desarrollo de sensores para detectar varios analitos.

Investigación biológica: Se investiga su posible interacción con moléculas biológicas y su uso en el descubrimiento de fármacos.

Mecanismo De Acción

El mecanismo de acción del ácido (4-(antracen-9-il)fenil)borónico en sus aplicaciones se basa principalmente en su capacidad para participar en varias reacciones químicas. En OLED, por ejemplo, las propiedades fotofísicas del compuesto se explotan para producir luz. La porción de antraceno juega un papel crucial en la emisión de luz, mientras que el grupo ácido borónico facilita la formación de compuestos estables a través de reacciones de acoplamiento .

Comparación Con Compuestos Similares

Compuestos similares

Éster de pinacol de ácido 9H-carbazol-9-(4-fenil)borónico: Similar en estructura pero contiene una porción de carbazol en lugar de antraceno.

Ácido 9-(10-fenilantracen-9-il)borónico: Contiene una porción de fenilantraceno, similar en estructura pero con diferentes sustituyentes.

Unicidad

El ácido (4-(antracen-9-il)fenil)borónico es único debido a la presencia de la porción de antraceno, que confiere propiedades fotofísicas distintas. Esto lo hace particularmente útil en aplicaciones como OLED, donde la emisión eficiente de luz es crucial .

Propiedades

Fórmula molecular |

C20H15BO2 |

|---|---|

Peso molecular |

298.1 g/mol |

Nombre IUPAC |

(4-anthracen-9-ylphenyl)boronic acid |

InChI |

InChI=1S/C20H15BO2/c22-21(23)17-11-9-14(10-12-17)20-18-7-3-1-5-15(18)13-16-6-2-4-8-19(16)20/h1-13,22-23H |

Clave InChI |

YTSZTESCKUGCIY-UHFFFAOYSA-N |

SMILES canónico |

B(C1=CC=C(C=C1)C2=C3C=CC=CC3=CC4=CC=CC=C42)(O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Bromo-2-methyl-2,3-dihydro-1H-benzo[f]chromen-1-one](/img/structure/B11834891.png)

![2-(2-Ethylhexyl)-3-methylfuro[3,2-H]quinoline](/img/structure/B11834898.png)

![2,4-Thiazolidinedione, 5-[[4-[2-(5-ethyl-2-pyridinyl)-2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]phenyl]methyl]-](/img/structure/B11834925.png)

![1,1'-[(Dimethylsilanediyl)di(4,1-phenylene)]di(ethan-1-one)](/img/structure/B11834933.png)

![(3S)-3-[(2S)-2-[(2S)-2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,6,9,12-tetraoxapentadecan-15-amido]propanamido]propanamido]-3-{[4-(hydroxymethyl)phenyl]carbamoyl}propanoic acid](/img/structure/B11834949.png)

![4-Chloro-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11834998.png)